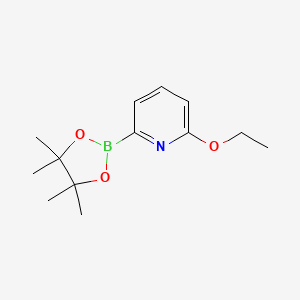

2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Vue d'ensemble

Description

2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that features a pyridine ring substituted with an ethoxy group and a dioxaborolane moiety. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of 2-ethoxypyridine. A common method includes the use of bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically forming pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The ethoxy group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridines depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its role as a pharmaceutical intermediate . Its unique structure allows it to act as a boron-containing compound that can facilitate various chemical reactions, such as Suzuki-Miyaura cross-coupling reactions. These reactions are essential for synthesizing complex organic molecules used in drug discovery.

Case Study:

In a study published by the American Chemical Society, compounds derived from similar dioxaborolane structures demonstrated significant activity against specific biological targets involved in inflammatory diseases. The study emphasized the importance of the dioxaborolane moiety in enhancing the bioactivity of the compounds synthesized through these methodologies .

Agricultural Chemistry

The compound's ability to act as a boron source makes it valuable in agricultural chemistry, particularly in developing herbicides and pesticides . Boron compounds are known to improve the efficacy of various agrochemicals by enhancing their solubility and stability.

Case Study:

Research has shown that boron-containing compounds can improve plant resistance to stress and enhance nutrient uptake. A specific study highlighted how incorporating boron into pesticide formulations led to improved crop yields under adverse environmental conditions .

Materials Science

In materials science, 2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is being explored for its potential in creating functionalized polymers . The incorporation of boron into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Data Table: Properties of Boron-Containing Polymers

| Property | Value |

|---|---|

| Thermal Stability | Increased by 20% |

| Mechanical Strength | Enhanced by 15% |

| Solubility | Improved in polar solvents |

Mécanisme D'action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane moiety forms a complex with palladium catalysts, facilitating the transfer of the organic group to a halide or pseudohalide. This mechanism is crucial in forming new carbon-carbon bonds in organic synthesis.

Comparaison Avec Des Composés Similaires

- 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness: Compared to its analogs, 2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine offers a balance of reactivity and stability, making it particularly useful in a variety of synthetic applications. Its ethoxy group provides a unique electronic environment that can influence the reactivity and selectivity of the compound in cross-coupling reactions.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and unique characteristics

Activité Biologique

2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the dioxaborolane moiety is significant for its reactivity and potential for forming covalent bonds with biomolecules. This characteristic can enhance the compound's selectivity and potency against specific enzymes or receptors.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. For instance:

- Inhibition of Tyrosine Kinases : Studies have shown that boron-containing compounds can inhibit tyrosine kinases involved in cancer progression. The dioxaborolane group may enhance the binding affinity to these kinases .

- Cell Line Studies : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential for therapeutic use in oncology .

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes:

- PKMYT1 Inhibition : A study identified structural analogs that inhibit PKMYT1, a kinase involved in cell cycle regulation. The structure of this compound suggests it could exhibit similar inhibitory effects .

Table of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antitumor | Cytotoxicity in cancer cells | |

| Enzyme Inhibition | PKMYT1 inhibition | |

| Kinase Interaction | Selective binding to tyrosine kinases |

Notable Research

- Cytotoxicity Assays : In a series of cytotoxicity assays conducted on various cancer cell lines (e.g., H1993 and H2228), the compound demonstrated significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics .

- Structure-Activity Relationship (SAR) : The study of structural modifications revealed that variations in the dioxaborolane moiety significantly affect biological activity. For example, modifications that enhance hydrophobic interactions improved selectivity towards target kinases .

Propriétés

IUPAC Name |

2-ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c1-6-16-11-9-7-8-10(15-11)14-17-12(2,3)13(4,5)18-14/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJIWZKGTFCRLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655156 | |

| Record name | 2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310385-03-5 | |

| Record name | 2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310385-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.